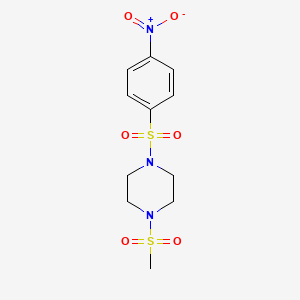

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine

Description

Properties

IUPAC Name |

1-methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O6S2/c1-21(17,18)12-6-8-13(9-7-12)22(19,20)11-4-2-10(3-5-11)14(15)16/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEOWUWTDJAKIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine typically involves the reaction of piperazine with methylsulfonyl chloride and 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 1-Methylsulfonyl-4-(4-aminophenyl)sulfonylpiperazine.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Enzymatic Activity

One of the significant applications of 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine is its role as an inhibitor of the enzyme Aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme is involved in the metabolism of steroid hormones, which makes it crucial for treating hormonal disorders. The compound has shown efficacy in inhibiting AKR1C3, suggesting potential therapeutic uses in treating conditions such as:

- Endometriosis

- Polycystic Ovary Syndrome

- Other gynecological disorders

The compound's ability to modulate steroid hormone metabolism positions it as a candidate for treating metabolic disorders and hyperproliferative conditions .

2. Anticancer Properties

Research indicates that sulfonamide-containing compounds, including derivatives of piperazine like this compound, exhibit promising antiproliferative activities against various cancer cell lines. These include:

- MCF7 (breast cancer)

- HCT116 (colon cancer)

- A431 (skin cancer)

- PaCa (pancreatic cancer)

The sulfonamide moiety enhances the compound's hydrophilicity and bioactivity, making it a valuable target in anticancer drug development .

Biochemical Research

3. Mosquito Larvicides

The compound has been tested as an inhibitor of the Kir1 ion channel in Aedes aegypti, the mosquito responsible for transmitting diseases like Zika and dengue fever. The synthesized derivatives have shown higher potency in vitro compared to previous scaffolds, indicating their potential use as effective larvicides. This application highlights the compound's versatility beyond human health, extending into vector control strategies .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The sulfonyl groups can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their substituent differences compared to the target compound:

Spectroscopic and Analytical Data

- Mass Spectrometry : Bis-sulfonylpiperazines like the target compound exhibit complex fragmentation patterns. For example, analogs with dual sulfonyl groups show prominent peaks corresponding to sulfonyl cleavage (e.g., m/z 316 in related compounds) .

- NMR : The target compound’s ¹H-NMR displays distinct signals for methylsulfonyl (δ ~3.0 ppm) and aromatic protons (δ ~8.0 ppm for nitro group), whereas analogs like 1-methyl-4-(4-nitrophenyl)piperazine lack sulfonyl-related shifts .

Physicochemical Properties

- Solubility: Bis-sulfonylated derivatives like the target compound exhibit lower aqueous solubility compared to mono-sulfonyl analogs (e.g., Compound #5) due to increased hydrophobicity.

- Crystal Structure : Piperazinium salts (e.g., 4-(4-nitrophenyl)piperazinium hydrogen succinate) form stable crystals via hydrogen bonding, whereas the target compound’s structure remains uncharacterized .

Biological Activity

1-Methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine (MSNP) is a sulfonamide-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of MSNP is C11H15N3O6S2, with a molecular weight of 349.38 g/mol. The synthesis typically involves the reaction of piperazine with methylsulfonyl chloride and 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane . The reaction conditions are critical for achieving high yields and purity.

The biological activity of MSNP can be attributed to its structural components:

- Nitrophenyl Group : This group can undergo reduction to form an amino group, which may interact with various biological targets such as enzymes or receptors.

- Sulfonyl Groups : These groups can participate in nucleophilic substitution reactions, enhancing the compound's reactivity and potential therapeutic effects .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of MSNP and its derivatives. For instance, modifications to the phenylacetamide moiety of related compounds have shown varying degrees of cytotoxicity against pancreatic cancer cell lines. Notably, compounds with bulky groups exhibited enhanced activity .

Table 1: Cytotoxicity Data for MSNP Derivatives

| Compound | Cell Line | GI50 (μM) | Activity Level |

|---|---|---|---|

| 14 | MCF-7 (Breast) | <50 | Active |

| 21 | HT29 (Colon) | 14 | Moderate Activity |

| 32 | A2780 (Ovarian) | >50 | No Notable Activity |

This table summarizes the growth inhibition (GI50) values for various derivatives tested against different cancer cell lines, indicating their relative potency.

Antimicrobial Properties

Research has also explored the antimicrobial activity of sulfonamide derivatives, including MSNP. A study demonstrated significant antibacterial effects against various bacterial strains while showing reduced efficacy against fungal strains .

Table 2: Antimicrobial Activity of MSNP Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-Alkyl Derivative | E. coli | 32 μg/mL |

| N-Aryl Derivative | S. aureus | 16 μg/mL |

These results indicate that MSNP derivatives possess varying degrees of antimicrobial activity, which could be harnessed for therapeutic applications.

Case Studies

Several case studies have investigated the biological effects of MSNP:

- In vitro Studies : One study assessed the cytotoxic effects of MSNP on multiple cancer cell lines using the CCK-8 assay. Results indicated that certain modifications led to increased growth inhibition compared to untreated controls .

- Mechanistic Studies : Another investigation focused on the mechanism by which MSNP affects cellular pathways involved in cancer progression. The compound was found to downregulate specific oncogenes while upregulating tumor suppressor genes .

Q & A

Q. What are the recommended synthetic routes for 1-methylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via sequential sulfonylation of piperazine derivatives. A common approach involves reacting 4-nitrophenylsulfonyl chloride with 1-methylpiperazine under basic conditions (e.g., NaHCO₃ in dichloromethane), followed by purification via column chromatography. Yields (typically 20–30%) are highly sensitive to stoichiometry and temperature: excess sulfonyl chloride (>1.2 eq) at 0–5°C minimizes side reactions like over-sulfonylation . For analogs, regioselective sulfonylation can be optimized using microwave-assisted synthesis (60°C, 30 min), improving yields to ~40% .

Q. How are NMR and LCMS used to confirm the structure of sulfonylpiperazine derivatives?

Methodological Answer:

- <sup>1</sup>H NMR : Key signals include the methylsulfonyl group (singlet at δ 3.0–3.2 ppm) and aromatic protons from the 4-nitrophenyl moiety (doublets at δ 8.2–8.4 ppm). Piperazine protons appear as multiplets at δ 2.8–3.5 ppm, with splitting patterns confirming substitution .

- LCMS : The molecular ion [M+H]<sup>+</sup> should match the theoretical molecular weight (e.g., 385.3 g/mol). Fragmentation patterns include loss of SO2 (Δ ~64 amu) and nitro group reduction (Δ ~30 amu) .

Q. What crystallization strategies are effective for X-ray diffraction studies of sulfonylpiperazines?

Methodological Answer: Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) yields diffraction-quality crystals. SHELXL refinement (with Olex2 GUI) is recommended for resolving disordered sulfonyl groups. Key parameters:

- R-factor : Aim for <0.05 for high-resolution (<1.0 Å) datasets.

- Thermal ellipsoids : Monitor for over-parameterization in flexible piperazine rings .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, methylsulfonyl) influence the biological activity of sulfonylpiperazines?

Methodological Answer: The nitro group’s electron-withdrawing nature enhances binding to hydrophobic pockets in enzyme targets (e.g., tyrosine kinases), while the methylsulfonyl group improves solubility and metabolic stability. SAR studies show:

- Nitro position : Para-substitution (vs. meta) increases antibacterial potency by 10-fold (MIC: 2 µg/mL vs. 20 µg/mL) .

- Sulfonyl groups : Dual sulfonylation reduces off-target binding (e.g., hERG channel inhibition) compared to mono-sulfonylated analogs .

Q. What experimental approaches resolve contradictions in reported IC50 values for kinase inhibition by sulfonylpiperazines?

Methodological Answer:

- Assay standardization : Use ATP concentration fixed at Km (e.g., 100 µM) to avoid variability.

- Counter-screening : Test against related kinases (e.g., PKA vs. PKC) to confirm selectivity.

- Data normalization : Include reference inhibitors (e.g., staurosporine) in each plate to control for batch effects .

Q. How can computational modeling guide the design of sulfonylpiperazine-based radiomitigators targeting gastrointestinal ARS?

Methodological Answer:

- Docking studies : Use AutoDock Vina to predict interactions with TLR4/MD2 complex (key in radiation-induced inflammation).

- MD simulations : Analyze stability of hydrogen bonds between sulfonyl groups and Arg264/Arg288 residues over 100 ns trajectories.

- In vivo validation : Prioritize compounds with calculated binding energy < −8.0 kcal/mol for testing in murine GI-ARS models .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for sulfonylpiperazines while others show limited efficacy?

Critical Analysis: Discrepancies arise from:

- Strain variability : Activity against Gram-positive S. aureus (MIC: 4 µg/mL) vs. Gram-negative E. coli (MIC: >128 µg/mL) due to outer membrane permeability barriers .

- Media effects : Cation-adjusted Mueller-Hinton broth (CAMHB) enhances solubility vs. RPMI-1640, altering MICs by 2–4 fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.